molecular formula C13H23NO5 B1374934 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid CAS No. 773099-94-8

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid

Cat. No.: B1374934
CAS No.: 773099-94-8
M. Wt: 273.33 g/mol
InChI Key: YMGADXXOTWPYBL-UHFFFAOYSA-N
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Description

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further linked to a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

    Formation of the Propanoic Acid Linker: The protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA), dichloromethane.

    Substitution: Various nucleophiles, solvents like THF or acetonitrile.

Major Products

    Deprotected Piperidine: Removal of the Boc group yields the free amine.

    Substituted Propanoic Acids: Depending on the nucleophile used, various substituted propanoic acids can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid primarily involves its role as a protecting group and a linker in synthetic chemistry. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is unique due to its specific combination of a Boc-protected piperidine and a propanoic acid linker, making it versatile for various synthetic applications.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGADXXOTWPYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773099-94-8
Record name 3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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